molecular formula C15H21Cl2NO2 B4919583 4-[5-(2,4-dichlorophenoxy)pentyl]morpholine

4-[5-(2,4-dichlorophenoxy)pentyl]morpholine

Cat. No.: B4919583
M. Wt: 318.2 g/mol
InChI Key: YGZKFRIYHWYKBF-UHFFFAOYSA-N
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Description

4-[5-(2,4-dichlorophenoxy)pentyl]morpholine is an organic compound that features a morpholine ring attached to a pentyl chain, which is further connected to a 2,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,4-dichlorophenoxy)pentyl]morpholine typically involves the following steps:

    Preparation of 2,4-dichlorophenoxy pentyl bromide: This intermediate is synthesized by reacting 2,4-dichlorophenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate.

    Nucleophilic substitution: The 2,4-dichlorophenoxy pentyl bromide is then reacted with morpholine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2,4-dichlorophenoxy)pentyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives of morpholine.

Scientific Research Applications

4-[5-(2,4-dichlorophenoxy)pentyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[5-(2,4-dichlorophenoxy)pentyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

    2,4-dichlorophenoxyethanol: An intermediate in the synthesis of various chemicals.

    2,4-dichlorophenoxypropionic acid: Another herbicide with structural similarities.

Uniqueness

4-[5-(2,4-dichlorophenoxy)pentyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[5-(2,4-dichlorophenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c16-13-4-5-15(14(17)12-13)20-9-3-1-2-6-18-7-10-19-11-8-18/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZKFRIYHWYKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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